molecular formula C18H18N4O6S B2415542 N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE CAS No. 851862-49-2

N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2415542
CAS No.: 851862-49-2
M. Wt: 418.42
InChI Key: XBPGLESTIRJHAD-UHFFFAOYSA-N
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Description

N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions. The furan ring can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions can vary widely, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more.

Scientific Research Applications

N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, furan-containing molecules, and dimethoxyphenyl compounds. Examples include:

Uniqueness

N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S/c1-25-11-5-6-13(26-2)12(8-11)20-15(23)10-29-18-22-21-16(28-18)9-19-17(24)14-4-3-7-27-14/h3-8H,9-10H2,1-2H3,(H,19,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPGLESTIRJHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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